molecular formula C6H13O4PS2 B166536 Acetic acid,2-[(dimethoxyphosphinothioyl)thio]-,ethyl ester CAS No. 1068-13-9

Acetic acid,2-[(dimethoxyphosphinothioyl)thio]-,ethyl ester

Cat. No.: B166536
CAS No.: 1068-13-9
M. Wt: 244.3 g/mol
InChI Key: PRVILYHTKPODNZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((dimethoxyphosphinothioyl)thio)-, ethyl ester typically involves the acylation of thiols (thiolation). One efficient method is the reaction of carboxylic acids with thiols in the presence of a suitable catalyst . For example, the reaction of acetic acid with thiols under mild conditions can yield thioesters in good yields. This process can be facilitated by various reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or thiazolium precatalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar thiolation reactions. The process would be optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((dimethoxyphosphinothioyl)thio)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like triethylsilane for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .

Mechanism of Action

The mechanism of action of acetic acid, ((dimethoxyphosphinothioyl)thio)-, ethyl ester involves its interaction with molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function . This interaction can lead to various biological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thioesters and organophosphorus compounds, such as:

Uniqueness

What sets acetic acid, ((dimethoxyphosphinothioyl)thio)-, ethyl ester apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 2-dimethoxyphosphinothioylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O4PS2/c1-4-10-6(7)5-13-11(12,8-2)9-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVILYHTKPODNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90147771
Record name Acetic acid, ((dimethoxyphosphinothioyl)thio)-, ethyl ester (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068-13-9
Record name Acetic acid, mercapto-, ethyl ester, S-ester with O,O-dimethylphosphorodithioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, ((dimethoxyphosphinothioyl)thio)-, ethyl ester (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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